2-(1,2,3,4-Tetrahydroquinolin-8-yl)ethan-1-amine dihydrochloride

Vue d'ensemble

Description

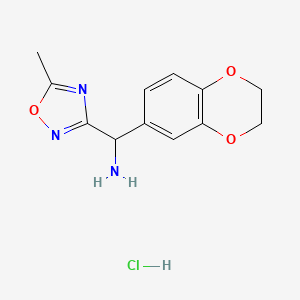

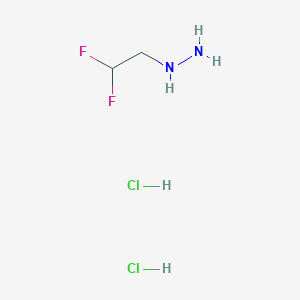

2-(1,2,3,4-Tetrahydroquinolin-8-yl)ethan-1-amine dihydrochloride is a chemical compound with the CAS Number: 1354952-33-2 . It has a molecular weight of 249.18 and is typically in the form of a powder .

Molecular Structure Analysis

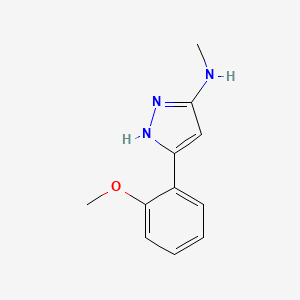

The InChI code for this compound is 1S/C11H16N2.2ClH/c12-7-6-10-4-1-3-9-5-2-8-13-11(9)10;;/h1,3-4,13H,2,5-8,12H2;2*1H . This indicates that the compound contains a tetrahydroquinoline ring attached to an ethan-1-amine group, and it is associated with two chloride ions.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, the search results do not provide additional physical and chemical properties such as boiling point or density.Applications De Recherche Scientifique

Neuroprotective and Antidepressant Properties

Research highlights the potential of compounds related to 2-(1,2,3,4-Tetrahydroquinolin-8-yl)ethan-1-amine dihydrochloride, such as 1MeTIQ, in offering neuroprotective, antiaddictive, and antidepressant-like activities. These properties are evident in various animal models, indicating their potential in treating central nervous system disorders. Mechanisms involve monoaminergic system activation, MAO inhibition, and glutamatergic system activity reduction, suggesting a complex interplay in neuroprotection and therapeutic effects against depression and addiction (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Anticancer and Antibiotic Applications

Tetrahydroisoquinoline derivatives, closely related to the structure of interest, have demonstrated significant potential in anticancer and antibiotic applications. The approval of trabectedin, a compound with a similar tetrahydroisoquinoline scaffold, for soft tissue sarcoma treatment marks a significant milestone in this area. These compounds show promise across various therapeutic areas, including cancer and infectious diseases, owing to their unique mechanisms of action (Singh & Shah, 2017).

Synthetic and Structural Insights

Research into the Fischer synthesis of indoles from arylhydrazones, utilizing 2,6-disubstituted arylhydrazones derived from 8-R-N-amino-1,2,3,4-tetrahydroquinolines, has provided valuable insights into the structural transformations and synthetic pathways. These findings contribute to the understanding of the chemical behavior and potential applications of tetrahydroquinoline derivatives in medicinal chemistry (Fusco & Sannicolo, 1978).

Biological Activities of Related Compounds

8-Hydroxyquinoline derivatives, which share structural similarities with 2-(1,2,3,4-Tetrahydroquinolin-8-yl)ethan-1-amine dihydrochloride, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. The therapeutic potential of these compounds is significant, with many serving as potent lead compounds for drug development. The diverse pharmacological activities of 8-HQ derivatives highlight the therapeutic value of tetrahydroquinoline-related scaffolds (Saadeh, Sweidan, & Mubarak, 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

2-(1,2,3,4-tetrahydroquinolin-8-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c12-7-6-10-4-1-3-9-5-2-8-13-11(9)10;;/h1,3-4,13H,2,5-8,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKXKIUEGKYDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)CCN)NC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,2,3,4-Tetrahydroquinolin-8-yl)ethan-1-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1423458.png)

![N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B1423467.png)

![3-chloro-N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]benzamide](/img/structure/B1423468.png)

![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B1423469.png)

![Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)disulfanyl]-2-methylpropanoate](/img/structure/B1423474.png)